(2R)-2-(dimethylamino)butan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(dimethylamino)butan-1-ol hydrochloride is a chiral amine compound with a molecular formula of C6H15NOCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of ®-2-amino-1-butanol with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-(dimethylamino)butan-1-ol hydrochloride include:
- (S)-2-(dimethylamino)butan-1-ol hydrochloride
- (2R)-2-(methylamino)butan-1-ol hydrochloride
- (2R)-2-(ethylamino)butan-1-ol hydrochloride
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of the dimethylamino group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
CAS No. |
40916-68-5 |
---|---|
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.